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molecular formula C13H20O3 B8471355 2,2-dimethyl-6-(tetrahydro-2H-pyran-2-yloxy)-4-hexyn-3-one CAS No. 166802-97-7

2,2-dimethyl-6-(tetrahydro-2H-pyran-2-yloxy)-4-hexyn-3-one

Cat. No. B8471355
M. Wt: 224.30 g/mol
InChI Key: XBBIRRFQCMDROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846956B2

Procedure details

4.49 g of 2,2-dimethyl-6-(tetrahydro-2H-pyran-2-yloxy)-4-hexyn-3-one was dissolved in 20 ml of methanol, and 1.30 g of sodium methoxide and 1.53 g of hydroxylamine hydrochloride were added. The mixture was stirred at 70° C. for 2 hours. The reaction mixture was cooled to room temperature and then adjusted to pH 2 with concentrated hydrochloric acid. The mixture was stirred at room temperature for 18 hours. After aqueous saturated sodium hydrogen carbonate was added, the reaction mixture was extracted with ethyl acetate. The extract was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.12 g of (3-t-butyl-isoxazol-5-yl)methanol.
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([C:4](=O)[C:5]#[C:6][CH2:7][O:8]C1CCCCO1)[CH3:3].C[O-].[Na+].Cl.[NH2:21][OH:22].Cl.C(=O)([O-])O.[Na+]>CO>[C:2]([C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[O:22][N:21]=1)([CH3:16])([CH3:3])[CH3:1] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
4.49 g
Type
reactant
Smiles
CC(C)(C(C#CCOC1OCCCC1)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.53 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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